Cas no 866845-59-2 (N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with potential applications in medicinal chemistry and agrochemical research. The compound features a 1,2,3-triazole core substituted with a 4-chlorophenyl carboxamide group and a 3-methylphenyl moiety, contributing to its structural diversity and reactivity. Its well-defined molecular architecture makes it a valuable intermediate for synthesizing biologically active molecules, particularly in the development of enzyme inhibitors or antimicrobial agents. The presence of both chloro and methyl substituents enhances its lipophilicity, potentially improving membrane permeability in pharmacological studies. This compound is typically characterized by high purity and stability, ensuring reliable performance in research applications.
N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide structure
866845-59-2 structure
Product Name:N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS No:866845-59-2
MF:C17H15ClN4O
MW:326.780202150345
CID:6225535
PubChem ID:2137457
Update Time:2025-06-29

N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
    • F1605-1079
    • N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide
    • N-(4-chlorophenyl)-5-methyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide
    • ZINC02692503
    • 866845-59-2
    • AKOS001883941
    • CCG-309895
    • Inchi: 1S/C17H15ClN4O/c1-11-4-3-5-15(10-11)22-12(2)16(20-21-22)17(23)19-14-8-6-13(18)7-9-14/h3-10H,1-2H3,(H,19,23)
    • InChI Key: HADLASFFBVLREO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC(C1=C(C)N(C2C=CC=C(C)C=2)N=N1)=O

Computed Properties

  • Exact Mass: 326.0934388g/mol
  • Monoisotopic Mass: 326.0934388g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 413
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 59.8Ų

N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Pricemore >>

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Additional information on N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Introduction to N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 866845-59-2)

N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential therapeutic applications. This compound, identified by its CAS number 866845-59-2, belongs to the triazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities. The presence of multiple functional groups, including chloro and methyl substituents, enhances its chemical reactivity and opens up numerous possibilities for further derivatization and study.

The molecular structure of N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide consists of a triazole core flanked by aromatic rings and various substituents. This arrangement not only contributes to its stability but also allows for selective interactions with biological targets. The 4-chlorophenyl group, in particular, is known to influence the compound's binding affinity and pharmacokinetic properties, making it a valuable moiety in drug design.

In recent years, there has been a growing interest in exploring the pharmacological potential of triazole derivatives. These compounds have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The specific combination of substituents in N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide positions it as a candidate for further investigation in these domains.

One of the most compelling aspects of this compound is its ability to modulate biological pathways through precise interactions with target proteins and enzymes. The 5-methyl and 3-methylphenyl groups contribute to its binding specificity by forming hydrophobic interactions and hydrogen bonds with the active sites of potential targets. This level of specificity is crucial for developing drugs with high efficacy and low toxicity.

The synthesis of N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that requires careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the triazole ring and introduce the various substituents. These synthetic strategies not only highlight the compound's complexity but also demonstrate the ingenuity involved in pharmaceutical chemistry.

Evaluation of the pharmacological properties of N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has revealed several promising characteristics. In vitro studies have indicated that this compound exhibits inhibitory activity against certain enzymes implicated in cancer progression. Additionally, its interaction with bacterial cell wall biosynthesis pathways suggests potential applications in combating antibiotic-resistant strains.

The compound's stability under various conditions is another area of interest. Research has shown that N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide maintains its structural integrity when exposed to light and heat, which is essential for its formulation into stable pharmaceutical products. Furthermore, its solubility profile in common solvents makes it amenable to formulation into diverse drug delivery systems.

The development of new drugs often involves extensive computational modeling to predict how a compound will interact with biological targets. Molecular docking studies have been particularly useful in understanding the binding mechanism of N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. These studies have provided insights into how the compound's structure aligns with target proteins and have guided modifications to enhance its pharmacological activity.

The regulatory landscape for new pharmaceutical entities necessitates rigorous testing to ensure safety and efficacy before clinical trials can commence. N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is currently undergoing preclinical studies to evaluate its potential as a therapeutic agent. These studies aim to gather comprehensive data on its absorption, distribution, metabolism, excretion (ADME), and toxicological profile.

The impact of this research extends beyond academic curiosity; it holds significant implications for patients who may benefit from novel treatments derived from such compounds. By understanding the mechanisms by which N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide interacts with biological systems, scientists can develop more targeted therapies that address unmet medical needs.

In conclusion,N-(N-(4-chlorophenyl)) () (-carboxamide)) ((CAS No.: 866845–59–2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Further research into this compound promises to yield valuable insights into disease mechanisms and may lead to the development of novel treatments that improve patient outcomes.

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